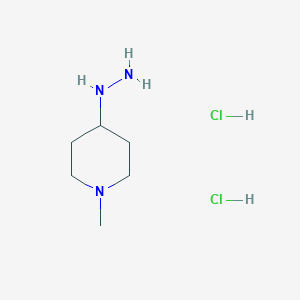

4-Hydrazino-1-methylpiperidine dihydrochloride

Übersicht

Beschreibung

4-Hydrazino-1-methylpiperidine dihydrochloride is a chemical compound with the empirical formula C6H17Cl2N3 and a molecular weight of 202.13 . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydrazino group and a methyl group, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Cyclization and Aromatization

The compound undergoes cyclization via intramolecular nucleophilic attack of the hydrazine group on adjacent carbonyl or alcohol moieties, forming heterocycles like pyrazoles or azepinones .

Oxidation and Degradation

Under oxidative conditions (e.g., exposure to oxygen or nitrous acid), the hydrazine group may oxidize to form nitrosamines or degrade into smaller nitrogen-containing fragments . For example:

-

Nitrosation : Reaction with nitrous acid generates 1-methyl-4-nitrosopiperazine (MNP), a genotoxic impurity .

-

Degradation : Acidic or basic conditions may cleave the molecule, releasing ammonia or forming imine intermediates .

Key Degradation Pathways

| Condition | Product | Mechanism |

|---|---|---|

| Nitrous acid | MNP (1-methyl-4-nitrosopiperazine) | Oxidation of hydrazine |

| Acidic (HCl/IPA) | Fragmented nitrogen species | Protonation and cleavage |

Analytical Characterization

LC-MS/MS Detection

A validated method for MNP quantification involves:

-

Mobile phase : Methanol/water with 0.1% formic acid.

-

Detection : Positive ion mode (ESI+), monitoring m/z 145 → 97 for MNP .

pKa Considerations

The dihydrochloride salt dissociates in aqueous solutions, with pKa values influenced by the hydrazine and piperidine groups. Typical pKa ranges for hydrazines are ~8.5, while piperidine groups have pKa ~11.2 .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions. The product is isolated as a dihydrochloride salt through the addition of hydrochloric acid. The molecular weight of the compound is approximately 202.13 g/mol.

Chemical Structure:

- Molecular Formula: C6H17Cl2N3

- Molecular Weight: 202.12 g/mol

- CAS Number: 53242-78-7

Applications in Scientific Research

This compound has been identified as a significant compound in various fields:

Chemistry

- Building Block: It serves as a precursor in the synthesis of more complex organic molecules.

- Reactivity: The hydrazino group allows for various chemical reactions, including oxidation to form azo compounds and nucleophilic substitutions.

Biology

- Enzyme Studies: The compound is utilized in enzyme mechanism studies and protein interaction analyses. Its ability to form covalent bonds with active site residues can inhibit enzyme activity, providing insights into biochemical pathways.

Medicinal Chemistry

- Anticancer Activity: Research has shown that this compound exhibits antiproliferative effects against cancer cell lines, such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) with IC50 values of 19.9 µM and 75.3 µM respectively.

Antimicrobial Properties

- Preliminary studies indicate antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic applications:

- Absorption: The piperidine structure enhances membrane permeability, suggesting good absorption.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may influence biological effects.

Case Studies and Experimental Evidence

Several studies highlight the biological effects of this compound:

In Vivo Studies

Animal models have demonstrated that low doses can exhibit therapeutic effects, including anti-inflammatory and anticancer activities.

Cell Culture Experiments

In vitro assays reveal modulation of cell signaling pathways affecting viability and proliferation in cancerous cells.

Wirkmechanismus

The mechanism of action of 4-Hydrazino-1-methylpiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and provide insights into enzyme function and regulation .

Vergleich Mit ähnlichen Verbindungen

4-Hydrazino-1-methylpiperidine dihydrochloride can be compared with other similar compounds, such as:

4-Hydrazinopiperidine: Lacks the methyl group, which may affect its reactivity and binding properties.

1-Methylpiperidine: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

Hydrazine: A simpler molecule with broader reactivity but less specificity in biochemical applications. The uniqueness of this compound lies in its combination of a piperidine ring, a hydrazino group, and a methyl group, which provides a balance of reactivity and specificity for various applications.

Biologische Aktivität

4-Hydrazino-1-methylpiperidine dihydrochloride (CAS No. 51304-64-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C6H17Cl2N3

- Molecular Weight: 196.13 g/mol

The compound features a piperidine ring substituted with a hydrazine group, which is known to influence its biological interactions.

The biological activity of this compound is thought to involve multiple pathways:

- Inhibition of Enzymes: Similar compounds have shown the ability to inhibit various enzymes, including c-met kinase, which plays a crucial role in cancer cell proliferation and survival.

- Cell Signaling Modulation: The compound may interact with key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (breast cancer) | 19.9 | Significant antiproliferative activity observed |

| OVCAR-3 (ovarian cancer) | 75.3 | Moderate efficacy against ovarian cancer cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Moderate |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:

- Absorption and Distribution: The compound is expected to be well absorbed due to its piperidine structure, which enhances membrane permeability.

- Metabolism: It is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may contribute to its biological effects.

Case Studies and Experimental Evidence

Several studies have investigated the biological effects of this compound:

- In Vivo Studies: Animal models have shown that low doses of the compound exhibit therapeutic effects, including anti-inflammatory and anticancer activities.

- Cell Culture Experiments: In vitro assays reveal that the compound can modulate cell signaling pathways, impacting cell viability and proliferation in cancerous cells.

Eigenschaften

IUPAC Name |

(1-methylpiperidin-4-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.2ClH/c1-9-4-2-6(8-7)3-5-9;;/h6,8H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFIVHWELUXEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-78-7 | |

| Record name | 4-Hydrazino-1-methylpiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.